2-Butanone,4-methoxy-3,3-dimethyl-(9CI)
Overview
Description
2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.185 g/mol . It is also known as 4-Methoxy-3,3-dimethyl-2-butanone. This compound is characterized by its unique structure, which includes a methoxy group and two methyl groups attached to a butanone backbone. It is a colorless liquid with a boiling point of approximately 160.6°C at 760 mmHg .
Preparation Methods
The synthesis of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of 3,3-dimethyl-2-butanone with methanol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) exerts its effects depends on the specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, it may interact with enzymes and other molecular targets, influencing metabolic pathways and biochemical reactions .
Comparison with Similar Compounds
2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) can be compared with similar compounds such as:
3,3-Dimethyl-2-butanone: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methoxy-2-butanone: Has a similar structure but lacks the additional methyl groups, affecting its physical and chemical properties.
3-Methoxy-3-methyl-2-butanone: Similar in structure but with different positioning of the methoxy and methyl groups, leading to variations in reactivity and applications.
These comparisons highlight the unique structural features and reactivity of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI), making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-methoxy-3,3-dimethylbutan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(8)7(2,3)5-9-4/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKHNOMRSGHVAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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